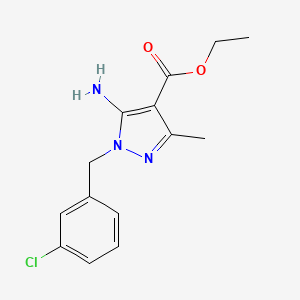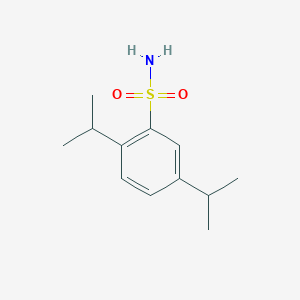![molecular formula C26H28N2O6 B5064862 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum of the brain. It has also been shown to enhance the activity of GABAergic neurons in the striatum. Additionally, it has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
The advantages of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate for lab experiments include its high potency, selectivity, and solubility in water. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate. These include:
1. Further investigation of its potential as a drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
2. Exploration of its potential as a ligand for other receptors, such as 5-HT7 and D3 receptors.
3. Investigation of its potential as a tool to study the role of dopamine and serotonin receptors in the brain.
4. Further studies to fully understand its mechanism of action and potential side effects.
5. Development of new synthesis methods to improve the yield and purity of the compound.
合成方法
The synthesis of 1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves the reaction of 1-(3-methylbenzyl)piperazine with 2-naphthol and acetic anhydride in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt. The purity and yield of the compound can be improved by recrystallization.
科学研究应用
1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been studied for its potential application in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In neuroscience, it has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, it has been studied for its potential use as a ligand for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
属性
IUPAC Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.C2H2O4/c1-19-5-4-6-20(15-19)17-25-11-13-26(14-12-25)24(27)18-28-23-10-9-21-7-2-3-8-22(21)16-23;3-1(4)2(5)6/h2-10,15-16H,11-14,17-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGCNDVHUFWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5064787.png)
![4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5064793.png)

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)
![2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5064817.png)
![6-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5064820.png)
![1-[4-(dimethylamino)benzyl]-3-piperidinol](/img/structure/B5064826.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![2-(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5064871.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)